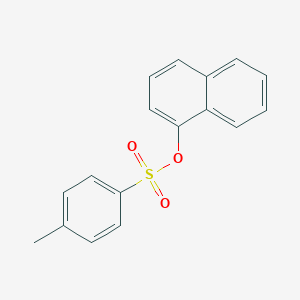
1-Naphthyl tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthyl tosylate is an organic compound with the molecular formula C17H14O3S. It is a derivative of naphthalene, where a naphthyl group is bonded to a 4-methylbenzenesulfonate group. This compound is known for its applications in organic synthesis and various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
1-Naphthyl tosylate can be synthesized through the reaction of naphthalen-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonate ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
1-Naphthyl tosylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various naphthyl derivatives depending on the nucleophile used.
Oxidation: Major products are sulfonic acids.
Reduction: Major products are sulfonamides.
科学的研究の応用
1-Naphthyl tosylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism by which 1-Naphthyl tosylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is often mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions .
類似化合物との比較
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Naphthalen-1-ol: The parent compound from which 1-Naphthyl tosylate is derived.
4-Methylbenzenesulfonyl Chloride: A reagent used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combined structural features of naphthalene and 4-methylbenzenesulfonate, which confer specific reactivity and applications in organic synthesis and industrial processes. Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound .
特性
分子式 |
C17H14O3S |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
naphthalen-1-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14O3S/c1-13-9-11-15(12-10-13)21(18,19)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
InChIキー |
IAMYQZXSUPCVDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















